molecular formula C24H17ClFN3O3 B2606131 N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide CAS No. 1207033-30-4

N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide

Cat. No.: B2606131
CAS No.: 1207033-30-4
M. Wt: 449.87
InChI Key: GCVITVBAYNXIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a chlorophenyl group, and a fluorobenzamide moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction is commonly used to introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the chlorophenyl and fluorobenzamide groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and hydroxychloroquine share the quinoline core and have been widely studied for their antimalarial and antiviral properties.

    Fluorobenzamide Derivatives: Compounds like fluoroacetamide are known for their use in various chemical and biological applications.

Uniqueness

N-[4-(carbamoylmethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide is unique due to its combination of a quinoline core, chlorophenyl group, and fluorobenzamide moiety

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethoxy)-2-(4-chlorophenyl)quinolin-6-yl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c25-16-6-4-14(5-7-16)21-12-22(32-13-23(27)30)19-11-18(8-9-20(19)29-21)28-24(31)15-2-1-3-17(26)10-15/h1-12H,13H2,(H2,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVITVBAYNXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.